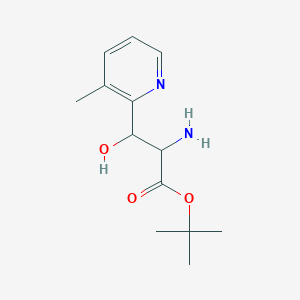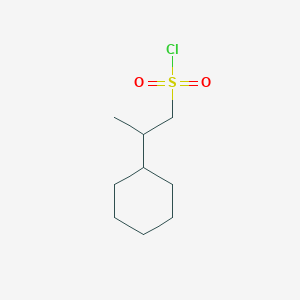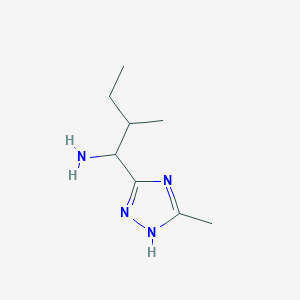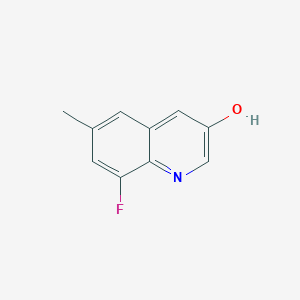![molecular formula C11H12O3S B13218482 6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13218482.png)
6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione is a complex organic compound with the molecular formula C11H12O3S. It is characterized by a unique bicyclic structure that includes oxygen and sulfur atoms, making it a subject of interest in various fields of chemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione typically involves the reaction of phenyl-substituted precursors with sulfur and oxygen-containing reagents under controlled conditions. Specific details on the reaction conditions and catalysts used are often proprietary and vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar principles to laboratory synthesis, scaled up to accommodate larger quantities. This involves the use of industrial reactors and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can introduce different functional groups to the phenyl ring .
Aplicaciones Científicas De Investigación
6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione involves its interaction with molecular targets through its unique bicyclic structure. The sulfur and oxygen atoms play a crucial role in its reactivity and binding properties. Specific pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione: Similar in structure but lacks the phenyl group.
6-Phenyl-7-oxa-3-thiabicyclo[4.1.0]heptane 3,3-dioxide: Another variant with slight differences in the oxidation state of sulfur
Uniqueness
6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione is unique due to its phenyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C11H12O3S |
|---|---|
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
6-phenyl-7-oxa-3λ6-thiabicyclo[4.1.0]heptane 3,3-dioxide |
InChI |
InChI=1S/C11H12O3S/c12-15(13)7-6-11(10(8-15)14-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Clave InChI |
JSAHTESEOICBQI-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC2C1(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-6-ethoxy-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13218404.png)
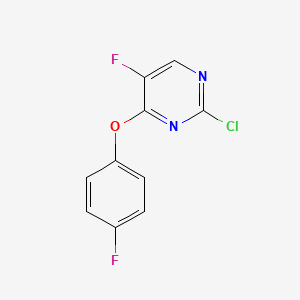

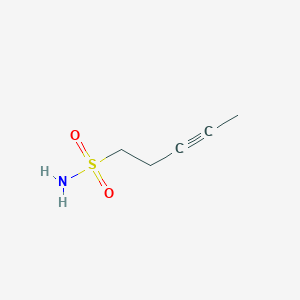
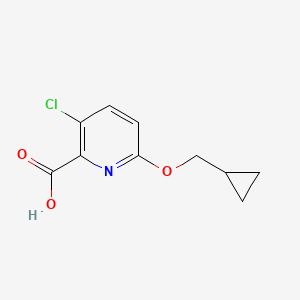
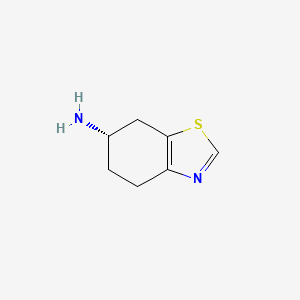
![2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13218438.png)
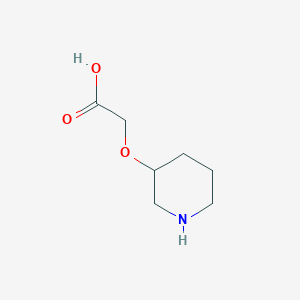
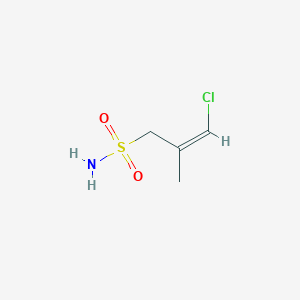
![[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol](/img/structure/B13218449.png)
